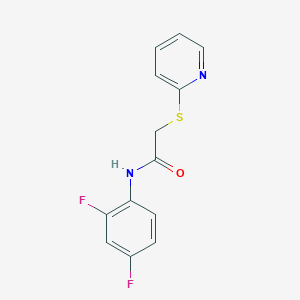

N-(2,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

N-(2,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a pyridin-2-ylsulfanyl moiety at the α-carbon (Figure 1).

Properties

Molecular Formula |

C13H10F2N2OS |

|---|---|

Molecular Weight |

280.29 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-2-pyridin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C13H10F2N2OS/c14-9-4-5-11(10(15)7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) |

InChI Key |

SVHZEOXMXIYPFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Biological Activity

N-(2,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 280.29 g/mol. The structure incorporates a difluorophenyl group and a pyridin-2-ylsulfanyl moiety , which are believed to enhance its biological activity and solubility in various solvents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated notable antifungal effects, suggesting that this compound may also share such properties .

Antiviral Potential

In addition to its antimicrobial activity, this compound has been explored for antiviral applications. Its unique structure may facilitate interactions with viral proteins or cellular receptors, potentially inhibiting viral replication. Ongoing studies are focused on elucidating these mechanisms to assess its therapeutic potential against viral infections.

The mechanism of action of this compound involves its binding affinity to specific enzymes or receptors within biological pathways. This interaction may modulate enzyme activities or affect receptor functions, thereby influencing cellular processes. Detailed molecular docking studies are being conducted to identify these interactions more precisely .

Synthesis and Evaluation

A study focusing on the synthesis of related compounds highlighted the importance of the pyridin-2-ylsulfanyl group in enhancing biological activity. The synthesis typically involves multiple steps, including the formation of intermediates that lead to the final acetamide structure.

Comparative Studies

Comparative analyses with other acetamides have shown that this compound possesses distinct chemical reactivity and biological properties. For example, analogs like 2,4-difluoroacetanilide lack the same level of activity due to the absence of the pyridinyl moiety.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.29 g/mol |

| Biological Activities | Antimicrobial, Antiviral |

| Mechanism of Action | Enzyme modulation, Receptor binding |

Comparison with Similar Compounds

Triazole-Linked Analogs

- N-(2,4-difluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():

This compound replaces the pyridinylsulfanyl group with a triazole ring bearing a pyridine substituent. The triazole core introduces additional hydrogen-bonding capacity, which may enhance binding to biological targets like cytohesins or kinases .

Piperidine Sulfonyl Derivatives

- N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide (): The sulfonyl-piperidine-thiophene substituent increases steric bulk and polarity compared to the pyridinylsulfanyl group. Sulfonyl groups are known to improve metabolic stability but may reduce membrane permeability .

Dimeric Sulfanyl Compounds

- 2-[(4-([2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl)butyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide (): This dimeric analog features dual acetamide units linked by a butylsulfanyl chain. Such structures may exhibit enhanced avidity for target proteins but could suffer from reduced solubility .

Oxygen-Containing Acetamide Analogs

- 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533, ): Replacing the sulfanyl group with a phenoxy moiety reduces sulfur-mediated interactions (e.g., metal coordination) but maintains auxin-like activity, as seen in plant growth regulators .

Heterocyclic Variations

Physicochemical and Pharmacological Properties

Melting Points

- Triazole derivatives (e.g., compound 51: 156–158°C) exhibit higher melting points than non-heterocyclic analogs, suggesting stronger crystal packing due to hydrogen bonding .

- In contrast, 2-(2,4-dichlorophenyl)acetamide () melts at 473–475 K (~200–202°C), indicating that halogenation and ring substitution significantly affect thermal stability .

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Reaction Mechanism

Synthesis of N-(2,4-difluorophenyl)-2-chloroacetamide :

- 2,4-Difluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Conditions : 0–5°C for 1 hour, followed by room temperature stirring for 4–6 hours.

- Yield : 85–92% after recrystallization from ethanol.

Thiolate Formation and Substitution :

- Pyridine-2-thiol is deprotonated using KOH or NaH in anhydrous DMF or ethanol.

- The resulting thiolate attacks the chloroacetamide’s α-carbon, displacing chloride.

- Conditions : Reflux (70–80°C) for 8–12 hours under nitrogen.

- Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights

- Base Selection : KOH in ethanol provides higher yields (78%) compared to NaH in DMF (70%) due to reduced side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may require stricter temperature control.

One-Pot Synthesis via In Situ Thiol Generation

A streamlined approach generates the pyridinylsulfanyl group directly from 2,2'-dipyridyl disulfide and N-(2,4-difluorophenyl)-2-mercaptoacetamide .

Procedure

- Reduction of Disulfide :

- In Situ Alkylation :

Advantages and Limitations

- Advantages : Eliminates isolation of reactive intermediates, reducing purification steps.

- Limitations : Lower yields due to competing oxidation of thiols.

Solid-Phase Synthesis for High-Throughput Production

Patented methods describe solid-supported synthesis using Wang resin -bound intermediates.

Steps

- Resin Functionalization :

- Acetamide Formation :

- Cleavage and Purification :

Applications

Catalytic Methods and Green Chemistry Approaches

Recent advancements emphasize sustainable protocols using ionic liquids or microwave irradiation .

Microwave-Assisted Synthesis

Benefits

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–78 | 95–98 | Scalable, high reproducibility | Multi-step purification required |

| One-Pot Synthesis | 65–70 | 90–92 | Fewer intermediates | Susceptible to oxidation side reactions |

| Solid-Phase Synthesis | 60–65 | >95 | High-throughput capability | Specialized equipment needed |

| Microwave-Assisted | 82 | 97 | Rapid, eco-friendly | Limited scalability |

Purification and Characterization

Purification Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.